molecular formula C10H15Cl2N3O B13638085 (4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride

(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride

Cat. No.: B13638085
M. Wt: 264.15 g/mol
InChI Key: URTVTKVHQCXZAV-WAZPLGGWSA-N
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Description

(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its pyrrolidinone core, which is substituted with an amino group, a methyl group, and a pyridinyl group. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as pyridine, methylamine, and suitable chiral precursors.

    Formation of Pyrrolidinone Core: The pyrrolidinone core is formed through a cyclization reaction, often involving the condensation of an amine with a carbonyl compound under acidic or basic conditions.

    Chiral Resolution: The chiral centers are introduced through asymmetric synthesis or chiral resolution techniques, ensuring the desired (4R,5S) configuration.

    Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and green chemistry principles are often employed to improve yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The pyridinyl group can be reduced to form piperidinyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming various amides or ureas.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents such as acyl chlorides or isocyanates in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Piperidinyl derivatives.

    Substitution: Amides or ureas.

Scientific Research Applications

(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups enable it to bind selectively to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4R,5S)-4-amino-1-methyl-5-(pyridin-2-yl)pyrrolidin-2-one dihydrochloride
  • (4R,5S)-4-amino-1-methyl-5-(pyridin-4-yl)pyrrolidin-2-one dihydrochloride
  • (4R,5S)-4-amino-1-methyl-5-(quinolin-3-yl)pyrrolidin-2-one dihydrochloride

Uniqueness

(4R,5S)-4-amino-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one dihydrochloride is unique due to its specific chiral configuration and the presence of the pyridin-3-yl group. This configuration imparts distinct stereochemical properties, influencing its reactivity and interactions with molecular targets. The pyridin-3-yl group also contributes to its unique electronic and steric characteristics, differentiating it from other similar compounds.

Properties

Molecular Formula

C10H15Cl2N3O

Molecular Weight

264.15 g/mol

IUPAC Name

(4R,5S)-4-amino-1-methyl-5-pyridin-3-ylpyrrolidin-2-one;dihydrochloride

InChI

InChI=1S/C10H13N3O.2ClH/c1-13-9(14)5-8(11)10(13)7-3-2-4-12-6-7;;/h2-4,6,8,10H,5,11H2,1H3;2*1H/t8-,10+;;/m1../s1

InChI Key

URTVTKVHQCXZAV-WAZPLGGWSA-N

Isomeric SMILES

CN1[C@H]([C@@H](CC1=O)N)C2=CN=CC=C2.Cl.Cl

Canonical SMILES

CN1C(C(CC1=O)N)C2=CN=CC=C2.Cl.Cl

Origin of Product

United States

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